molecular formula C10H7N3O3 B11886004 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 84660-10-6

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11886004
CAS No.: 84660-10-6
M. Wt: 217.18 g/mol
InChI Key: NMYGPBGQDUWXLB-UHFFFAOYSA-N
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Description

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine and pyrimidine ring system makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

84660-10-6

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

6-oxo-2-pyridin-3-yl-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H7N3O3/c14-8-4-7(10(15)16)12-9(13-8)6-2-1-3-11-5-6/h1-5H,(H,15,16)(H,12,13,14)

InChI Key

NMYGPBGQDUWXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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